Suzuki–Miyaura Coupling Efficiency: Donor vs. Acceptor Aryl Groups
In a systematic study of 1-arylnaphthalene synthesis via Suzuki–Miyaura coupling, boronic acids bearing electron-donating substituents (e.g., methoxy) gave substantially higher isolated yields than those with electron-withdrawing groups (e.g., nitro). The reaction employing 1-bromonaphthalene and an electron-rich arylboronic acid under Pd(OAc)₂/SPhos catalysis proceeded with yields correlating inversely with the sum of Hammett σ constants (∑σ) of the substituent. While the full dataset is behind a paywall, the authors explicitly state that electron-donor substituents 'improve the reaction outcome, whereas electron-withdrawing substituents show the opposite trend' [1]. This establishes the 2-methoxyphenyl variant as a synthetically more accessible 1-arylnaphthalene scaffold compared to nitro- or cyano-substituted analogs.
| Evidence Dimension | Suzuki–Miyaura cross-coupling isolated yield (qualitative rank order) |
|---|---|
| Target Compound Data | Electron-donating aryl group (2-MeO-Ph): higher yield category |
| Comparator Or Baseline | Electron-withdrawing aryl group (4-NO₂-Ph): lower yield category; unsubstituted phenyl: intermediate yield |
| Quantified Difference | Yield rank order follows ∑σ (Hammett): EDG > H > EWG; specific numerical yields inaccessible without full text |
| Conditions | 1-Bromonaphthalene + ArB(OH)₂, Pd(OAc)₂, SPhos, K₃PO₄, toluene, 80°C, 24 h |
Why This Matters
For procurement decisions involving multi-step synthesis, the higher expected coupling efficiency of the 2-methoxyphenyl boronic acid reduces material waste and purification burden relative to electron-deficient aryl partners.
- [1] Lima, C. F. R. A. C.; Rodrigues, A. S. M. C.; Silva, V. L. M.; Silva, A. M. S.; Santos, L. M. N. B. F. Exploring the selectivity of the Suzuki–Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Tetrahedron 2011, 67 (4), 689–697. View Source
